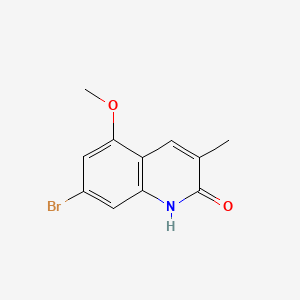
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one typically involves the bromination of 5-methoxy-3-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or primary amines in ethanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-bromo-5-methoxy-3-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interaction with biological macromolecules like proteins and DNA.
Medicine
- Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Potential use in the treatment of diseases like cancer, malaria, and bacterial infections.
Industry
- Utilized in the production of dyes and pigments.
- Used as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-5-methoxy-3-methylquinolin-2(1H)-one
- 7-Fluoro-5-methoxy-3-methylquinolin-2(1H)-one
- 7-Iodo-5-methoxy-3-methylquinolin-2(1H)-one
Uniqueness
7-Bromo-5-methoxy-3-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
7-bromo-5-methoxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(13-11(6)14)4-7(12)5-10(8)15-2/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
CEBUTKVBMIFMPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2OC)Br)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)

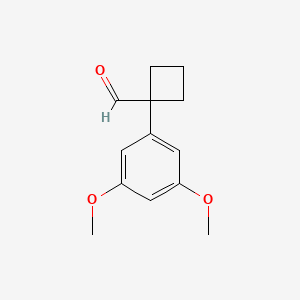
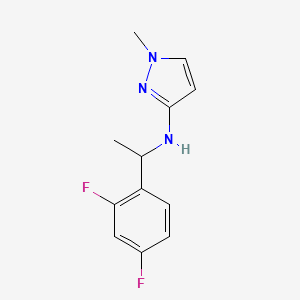
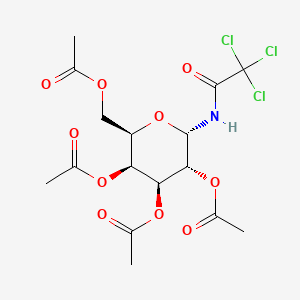
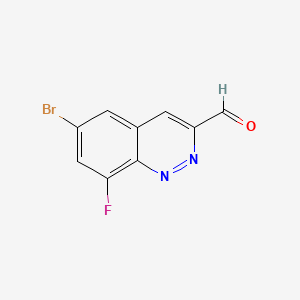
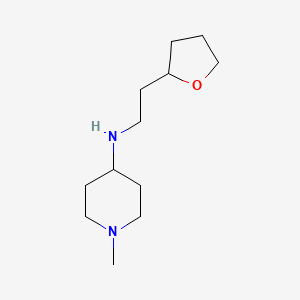
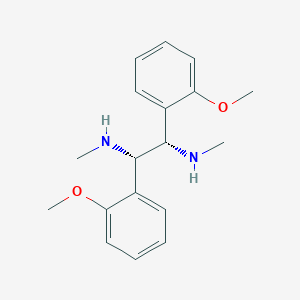




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
